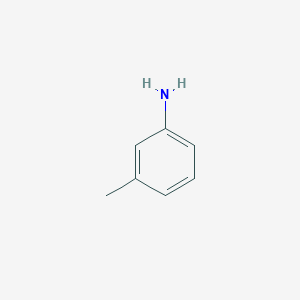

m-Toluidine

Description

Properties

IUPAC Name |

3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYPMNFTHPTTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N, Array | |

| Record name | M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | meta-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0342 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104318-58-3, 638-03-9 (hydrochloride) | |

| Record name | Poly(m-toluidine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104318-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026792 | |

| Record name | 3-Methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-toluidine appears as a clear colorless liquid. Flash point below 200 °F. Vapors heavier than air. Toxic by inhalation, ingestion, and skin absorption in high concentrations or under prolonged exposures. Used in the manufacture of organic chemicals. Density about 8 lb / gal., Colorless to light-yellow liquid with an aromatic, amine-like odor; [Note: Used as a basis for many dyes.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colorless to light-yellow liquid with an aromatic, amine-like odor., Colorless to light-yellow liquid with an aromatic, amine-like odor. [Note: Used as a basis for many dyes.] | |

| Record name | M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | meta-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0342 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/83 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0623.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

398.1 °F at 760 mmHg (USCG, 1999), 203.3 °C, 203 °C, 398.1 °F, 397 °F | |

| Record name | M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meta-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0342 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/83 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0623.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

186 °F (USCG, 1999), 187 °F, 187 °F (86 °C) (Closed cup), 85 °C c.c. | |

| Record name | M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meta-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0342 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/83 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0623.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

2 % (NIOSH, 2023), Very soluble in acetone, benzene, diethyl ether, ethanol, Soluble in alcohol, ether, dilute acids, In water, 1.50X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.1 (poor), 2% | |

| Record name | M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meta-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0342 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0623.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.989 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9889 g/cu cm at 20 °C, Relative density (water = 1): 0.99, 0.989, 0.999 | |

| Record name | M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meta-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0342 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/83 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0623.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.90 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | 3-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meta-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0342 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 106 °F (NIOSH, 2023), 0.3 [mmHg], 0.303 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17, 1 mmHg at 106 °F, (106 °F): 1 mmHg | |

| Record name | M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meta-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0342 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/83 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0623.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to light yellow liquid | |

CAS No. |

108-44-1 | |

| Record name | M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/006FKQ96T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meta-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0342 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/83 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XU2AB980.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-22.7 °F (USCG, 1999), -31.3 °C, -30 °C, -23 °F | |

| Record name | M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meta-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0342 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/83 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0623.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to m-Toluidine: CAS Number, Physical Properties, Synthesis, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-toluidine, a significant chemical intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. This document details its chemical identity, physical properties, experimental protocols for their determination, a representative synthetic route, and its metabolic pathway.

Chemical Identity and Physical Properties

This compound, systematically named 3-methylaniline, is an aromatic amine with the chemical formula C₇H₉N.[1] It is one of three isomers of toluidine, distinguished by the meta position of the methyl group relative to the amino group on the benzene (B151609) ring.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 108-44-1[2][3] |

| Synonyms | 3-Methylaniline, 3-Aminotoluene, m-Aminotoluene[4] |

| Molecular Formula | C₇H₉N[3] |

| Molecular Weight | 107.15 g/mol [2][3][4] |

| InChI | InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3[4] |

| SMILES | CC1=CC(=CC=C1)N[4] |

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various chemical processes. It is a colorless to light-yellow liquid with a characteristic amine-like odor.[4] It is important to note that this compound can darken upon exposure to air and light.[4]

| Property | Value |

| Appearance | Colorless to light-yellow liquid[4] |

| Odor | Aromatic, amine-like[4] |

| Boiling Point | 203-204 °C[2][5] |

| Melting Point | -30 °C[1] |

| Density | 0.999 g/mL at 25 °C[2][5] |

| Solubility in Water | Slightly soluble[6] |

| Vapor Pressure | 1 mmHg at 41.1 °C |

| Refractive Index | 1.567 at 20 °C[2][5] |

| Flash Point | 86 °C (closed cup)[7] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following are generalized experimental protocols for measuring the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

-

Heating: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.

-

Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary tube. Heating is then discontinued.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Melting Point

While this compound is a liquid at room temperature, its melting point can be determined by cooling it to a solid state. The melting point is the temperature at which a substance transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small sample of solidified this compound is introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer.

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the last crystal disappears are recorded. This range represents the melting point.

Determination of Density

Density, the mass per unit volume of a substance, can be determined using a pycnometer or by direct measurement of mass and volume.

Methodology:

-

Mass Measurement: The mass of a clean, dry pycnometer is accurately measured.

-

Volume Measurement: The pycnometer is filled with this compound, and its mass is measured again. The difference in mass gives the mass of the this compound. The volume of the pycnometer is known or can be calibrated using a liquid of known density, such as water.

-

Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Synthesis of this compound

A common and industrially significant method for the synthesis of this compound is the reduction of m-nitrotoluene. This reaction can be achieved using various reducing agents, with iron powder in the presence of an acid (Bechamp reduction) being a traditional and cost-effective method.

Experimental Protocol: Reduction of m-Nitrotoluene to this compound

Materials:

-

m-Nitrotoluene

-

Iron filings (fine powder)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a mechanical stirrer. Iron filings and water are added to the flask.

-

Activation of Iron: A small amount of concentrated HCl is added to the stirred mixture and heated to activate the iron surface.

-

Addition of m-Nitrotoluene: m-Nitrotoluene is added portion-wise to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, the mixture is heated under reflux with vigorous stirring until the reaction is complete (indicated by the disappearance of the yellow color of m-nitrotoluene).

-

Workup: The reaction mixture is cooled and made basic by the addition of a concentrated NaOH solution to precipitate iron hydroxides.

-

Extraction: The product, this compound, is extracted from the aqueous mixture using an organic solvent.

-

Purification: The combined organic extracts are washed with water and dried over an anhydrous drying agent. The solvent is then removed by distillation, and the crude this compound is purified by vacuum distillation.

Caption: Synthetic pathway for the reduction of m-nitrotoluene to this compound.

Metabolic Pathway of this compound

The metabolism of this compound in the body is a critical aspect of its toxicological profile. While specific studies on this compound are limited, its metabolic fate is expected to be similar to that of its isomer, o-toluidine (B26562), which has been more extensively studied in animal models. The primary metabolic pathways involve oxidation and conjugation reactions, mainly occurring in the liver.

The proposed metabolic pathway for this compound involves two main phases:

-

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups. For this compound, this primarily involves hydroxylation of the aromatic ring and N-hydroxylation of the amino group, catalyzed by cytochrome P450 enzymes. Oxidation of the methyl group can also occur.

-

Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. These reactions include glucuronidation and sulfation of the hydroxylated metabolites.

The major metabolites expected to be formed from this compound include aminocresols and their corresponding glucuronide and sulfate conjugates.

Caption: Proposed metabolic pathway of this compound in the body.

References

- 1. mdpi.com [mdpi.com]

- 2. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. US4554380A - Process for the manufacture of o-toluidine and/or this compound and/or p-toluidine - Google Patents [patents.google.com]

- 4. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - o-toluidine from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Metabolism and effects of acetoaceto-o-toluidine in the urinary bladder of humanized-liver mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic data of m-Toluidine (¹H NMR, ¹³C NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of m-Toluidine

This guide provides a comprehensive overview of the spectroscopic data for this compound (3-methylaniline), a key intermediate in the synthesis of various dyes, pharmaceuticals, and agricultural chemicals. The following sections detail its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed structural and analytical information.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | Multiplet | 1H | Ar-H |

| ~6.5 - 6.7 | Multiplet | 3H | Ar-H |

| ~3.6 | Singlet (broad) | 2H | -NH₂ |

| ~2.3 | Singlet | 3H | -CH₃ |

| Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1][2] |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~146.0 | C-NH₂ |

| ~138.8 | C-CH₃ |

| ~129.1 | Ar-CH |

| ~118.9 | Ar-CH |

| ~115.6 | Ar-CH |

| ~112.1 | Ar-CH |

| ~21.5 | -CH₃ |

| Solvent: CDCl₃. Instrument Frequency: 90 MHz.[3][4] |

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440 - 3300 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2920 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend and Aromatic C=C stretch |

| 1500 - 1450 | Medium | Aromatic C=C stretch |

| 1320 - 1250 | Strong | C-N stretch |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |

| Sample Phase: Liquid Film.[5][6] |

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

| m/z | Relative Intensity (%) | Assignment |

| 107 | 100 | [M]⁺ (Molecular Ion) |

| 106 | 81.1 | [M-H]⁺ |

| 79 | 13.7 | [C₆H₅]⁺ |

| 77 | 12.2 | [C₆H₅]⁺ |

| Source Temperature: 270 °C. Ionization Energy: 75 eV.[7][8][9] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean NMR tube.[10] The solution must be clear and free of any particulate matter.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[11] The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.[12]

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically used. The number of scans can be minimal due to the high sensitivity of the proton nucleus.

-

For ¹³C NMR , a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling.[13] A greater number of scans is required due to the low natural abundance of ¹³C.[12] A relaxation delay of 1-2 seconds is common for qualitative spectra.[12]

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[12]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Liquid Film

-

Sample Preparation: For a liquid sample like this compound, a drop can be placed directly on the ATR crystal or between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.[14]

-

Instrument Setup: An infrared spectrometer, often a Fourier Transform Infrared (FTIR) spectrometer, is used.[15] A background spectrum of the clean ATR crystal or salt plates is recorded.[16]

-

Data Acquisition: The sample is placed in the path of the IR beam. The instrument measures the absorption of infrared radiation at various wavenumbers.[15]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation: A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound(108-44-1) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(108-44-1) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(108-44-1) IR Spectrum [chemicalbook.com]

- 7. This compound(108-44-1) MS spectrum [chemicalbook.com]

- 8. Benzenamine, 3-methyl- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. benchchem.com [benchchem.com]

- 13. sc.edu [sc.edu]

- 14. webassign.net [webassign.net]

- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

Solubility of m-Toluidine in methanol, ethanol, and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of m-toluidine (3-methylaniline) in methanol (B129727), ethanol, and other common organic solvents. This information is critical for a variety of applications, including organic synthesis, formulation development, and purification processes. While quantitative solubility data is not widely available in published literature, this guide summarizes the available qualitative information and provides detailed experimental protocols for its determination.

Qualitative Solubility Profile of this compound

This compound, an aromatic amine, is generally characterized by its good solubility in organic solvents and limited solubility in water.[1][2][3][4][5] This is attributed to the non-polar character of the benzene (B151609) ring and the methyl group, which dominate the molecule's overall polarity, despite the presence of a polar amino group.

Key Solubility Observations:

-

Water: this compound is slightly soluble in water. Published data indicates a solubility of approximately 0.2 g/100 mL at 20°C.[2][5]

-

Polar Protic Solvents: It is readily soluble in alcohols such as methanol and ethanol.[1][3]

-

Other Organic Solvents: this compound is reported to be soluble in ether, acetone, and benzene.[3][6]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data for this compound in methanol, ethanol, and other organic solvents at various temperatures. The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocols outlined in this guide to determine precise quantitative data for their specific applications.

| Solvent | Chemical Formula | Qualitative Solubility |

| Methanol | CH₃OH | Soluble |

| Ethanol | C₂H₅OH | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Soluble[1][2] |

| Acetone | (CH₃)₂CO | Soluble |

| Benzene | C₆H₆ | Soluble[6] |

| Water | H₂O | Slightly Soluble |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid this compound is necessary to confirm saturation.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a calibrated pipette. It is crucial to avoid transferring any undissolved solid. Filtration using a syringe filter compatible with the solvent is recommended.

-

-

Solvent Evaporation and Quantification:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to evaporate or decompose.

-

Once the solvent is completely removed, reweigh the container with the this compound residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectroscopic Method

This method is suitable for solvents that are transparent in the ultraviolet-visible (UV-Vis) region where this compound exhibits significant absorbance.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1).

-

After reaching equilibrium, carefully withdraw a sample of the supernatant and filter it to remove any undissolved solute.

-

Accurately dilute a measured volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

References

- 1. CAS 108-44-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 108-44-1 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound 99% for Synthesis, Best Price Chemical Compound for Industrial Applications [abchemicalindustries.com]

- 5. Page loading... [guidechem.com]

- 6. aecochemical.com [aecochemical.com]

An In-depth Technical Guide on the Core Mechanism of Action of m-Toluidine in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of m-toluidine, a versatile aromatic amine, in several key chemical transformations. Primarily utilized as an intermediate in the synthesis of dyes, pigments, polymers, and corrosion inhibitors, its reactivity is dictated by the nucleophilic character of the amino group and the influence of the meta-positioned methyl group on the aromatic ring. This document delves into the mechanistic pathways of this compound in diazotization reactions, oxidative polymerization, and its function as a corrosion inhibitor. Detailed experimental protocols for significant reactions are provided, alongside quantitative data on reaction parameters and efficiencies. Furthermore, this guide explores the role of the this compound scaffold in the synthesis of biologically active molecules relevant to drug discovery, touching upon its indirect involvement in the modulation of signaling pathways.

Introduction

This compound (3-methylaniline) is a colorless to pale yellow aromatic amine that is a crucial building block in the chemical industry.[1][2] Its utility stems from the reactivity of the primary amino group and the activated benzene (B151609) ring. The presence of the electron-donating methyl group at the meta position influences the regioselectivity and rate of its reactions compared to aniline (B41778) and its other isomers, o- and p-toluidine. Understanding the intricate mechanisms of its reactions is paramount for optimizing synthetic routes, developing novel materials, and designing new bioactive compounds. This guide aims to provide a detailed technical overview of this compound's mechanism of action in three principal areas: diazotization, polymerization, and corrosion inhibition, with a concluding section on its application in the synthesis of molecules for drug development.

Diazotization Reactions: A Gateway to Azo Dyes and Functionalized Aromatics

The diazotization of this compound is a cornerstone reaction for the synthesis of a vast array of azo dyes and for the introduction of various functional groups onto the aromatic ring. The process involves the conversion of the primary aromatic amine to a diazonium salt, a highly versatile intermediate.

Mechanism of Action

The diazotization reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid.[3] The key electrophile in this reaction is the nitrosonium ion (NO⁺).

The mechanism proceeds through the following steps:

-

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the this compound's amino group acts as a nucleophile, attacking the nitrosonium ion.

-

Deprotonation and Tautomerization: The resulting N-nitrosoanilinium ion is deprotonated to yield N-nitrosamine. This is followed by a series of proton transfers and tautomerization to form a diazohydroxide.

-

Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of the stable m-tolyldiazonium ion.

Experimental Protocol: Synthesis of m-Tolyldiazonium Chloride

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Distilled Water

Procedure:

-

In a beaker, dissolve a specific molar amount of this compound in a solution of concentrated HCl and water, ensuring the amine is fully protonated.

-

Cool the beaker in an ice bath to maintain a temperature between 0-5 °C. This is crucial to prevent the decomposition of the diazonium salt.

-

Prepare a solution of sodium nitrite in distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution with constant stirring. The rate of addition should be controlled to keep the temperature below 5 °C.

-

After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

-

The resulting solution contains the m-tolyldiazonium chloride, which can be used immediately in subsequent reactions, such as azo coupling.

Note: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are typically prepared and used in situ.

Oxidative Polymerization: Synthesis of Poly(this compound)

This compound can undergo oxidative polymerization to form poly(this compound) (PmT), a conducting polymer with potential applications in sensors, batteries, and corrosion protection. The polymerization mechanism is a complex process involving the formation of radical cations and subsequent coupling reactions.

Mechanism of Action

The oxidative polymerization of this compound is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium.

The proposed mechanism involves:

-

Initiation: The oxidizing agent abstracts an electron from the nitrogen atom of this compound to form a radical cation.

-

Propagation: The radical cations couple to form dimers, which are then further oxidized to their radical cation forms. This process continues, leading to the growth of the polymer chain. The coupling can occur at the para-position to the amino group, leading to a linear polymer, but other coupling positions are also possible, resulting in branching.

-

Termination: The polymerization terminates through various pathways, including the reaction with counter-ions or the depletion of the monomer or oxidant.

Experimental Protocol: Synthesis of Poly(this compound)

Materials:

-

This compound

-

Ammonium Persulfate ((NH₄)₂S₂O₈)

-

Hydrochloric Acid (HCl, 1M)

-

Methanol

-

Distilled Water

Procedure:

-

Dissolve a specific amount of this compound in 1M HCl solution in a reaction vessel. Cool the solution in an ice bath to 0-5 °C.

-

Separately, dissolve ammonium persulfate in 1M HCl solution and cool it to the same temperature.

-

Add the oxidant solution dropwise to the monomer solution with vigorous stirring over a period of 30 minutes.

-

The reaction mixture will gradually change color, indicating the formation of the polymer. Continue stirring for several hours (e.g., 4-6 hours) at 0-5 °C to allow for complete polymerization.

-

After the reaction is complete, filter the precipitate (poly(this compound) in its emeraldine (B8112657) salt form).

-

Wash the precipitate with 1M HCl, followed by methanol, and then distilled water to remove any unreacted monomer, oxidant, and oligomers.

-

Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.[4]

Corrosion Inhibition: Protecting Metallic Surfaces

This compound and its derivatives have been investigated as corrosion inhibitors for various metals and alloys in acidic media. The inhibition mechanism is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier.

Mechanism of Action

The corrosion inhibition mechanism of this compound involves the following aspects:

-

Adsorption: The this compound molecule adsorbs onto the metal surface. This adsorption can occur through:

-

Physisorption: Electrostatic interaction between the protonated amine in the acidic solution and the negatively charged metal surface (due to the adsorption of anions from the acid).

-

Chemisorption: Donation of the lone pair of electrons from the nitrogen atom to the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic ring can also participate in this interaction.

-

-

Protective Film Formation: The adsorbed this compound molecules form a protective film that isolates the metal surface from the corrosive environment. This film acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the methyl group can enhance the electron density on the ring, potentially increasing the strength of the adsorption.

Quantitative Data on Corrosion Inhibition

The efficiency of a corrosion inhibitor is typically quantified by the percentage of inhibition efficiency (%IE), calculated using the formula:

%IE = [(W₀ - Wᵢ) / W₀] × 100

where W₀ is the corrosion rate in the absence of the inhibitor and Wᵢ is the corrosion rate in the presence of the inhibitor.

| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) |

| Mild Steel | 1M HCl | 5 x 10⁻³ M | 91.18 |

| Aluminum Alloy 3S | Chloroacetic Acid | Not specified | This compound performed slightly better than o- and p-isomers.[5] |

| Carbon Steel | 1M HCl | Not specified | Poly(aniline-co-o-toluidine) showed up to 96.6% efficiency.[6] |

Note: Data is compiled from various sources and specific experimental conditions may vary.

Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method

Materials:

-

Metal coupons (e.g., mild steel) of known dimensions

-

Corrosive medium (e.g., 1M HCl)

-

This compound

-

Acetone

-

Abrasive paper

-

Analytical balance

Procedure:

-

Preparation of Metal Coupons: Mechanically polish the metal coupons with different grades of abrasive paper, degrease with acetone, wash with distilled water, and dry.

-

Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

-

Immersion: Immerse the coupons in the corrosive medium with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.

-

Cleaning and Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., by scrubbing with a brush in a solution containing an appropriate inhibitor to prevent further corrosion), wash with distilled water and acetone, and dry.

-

Corrosion Rate Calculation: Reweigh the coupons and calculate the weight loss. The corrosion rate (W) can be calculated as: W = Δm / (A × t), where Δm is the mass loss, A is the surface area of the coupon, and t is the immersion time.

-

Inhibition Efficiency Calculation: Calculate the %IE using the formula mentioned in section 4.2.

Role in Drug Development: A Scaffold for Bioactive Molecules

While this compound itself is not typically a direct modulator of signaling pathways, its structural motif serves as a valuable scaffold in the synthesis of a wide range of biologically active molecules, including kinase inhibitors used in cancer therapy.[7][8] Drug development professionals utilize the this compound core to construct more complex molecules with specific therapeutic activities.

This compound Derivatives as Kinase Inhibitors

Many kinase inhibitors incorporate an aniline or toluidine moiety as a key structural element for binding to the ATP-binding pocket of kinases. The methyl group of this compound can provide advantageous steric and electronic properties that influence the binding affinity and selectivity of the inhibitor. By modifying the amino group and the aromatic ring of this compound, medicinal chemists can synthesize libraries of compounds to screen for potent and selective inhibitors of specific kinases implicated in diseases like cancer.

General Synthetic Workflow

The synthesis of such bioactive molecules often involves multi-step processes where this compound is a starting material or an early-stage intermediate.

Conclusion

This compound is a fundamentally important chemical intermediate whose reactivity is central to various industrial processes. The mechanisms of its key reactions—diazotization, oxidative polymerization, and corrosion inhibition—are well-elucidated, providing a solid foundation for the controlled synthesis of a diverse range of products. For researchers and scientists, a thorough understanding of these mechanisms is essential for process optimization and innovation. For drug development professionals, while this compound is not a direct therapeutic agent, its role as a versatile scaffold in the synthesis of bioactive compounds, particularly kinase inhibitors, underscores its continued importance in medicinal chemistry and the quest for novel therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for professionals working with this versatile aromatic amine.

References

- 1. mdpi.com [mdpi.com]

- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products [mdpi.com]

- 4. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemicalkinomics.com [chemicalkinomics.com]

- 8. Discovery of N-methylguanidine derivatives as a new type of potent pyruvate kinase M2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of m-Toluidine in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction